molecular formula C22H36O3 B15292158 (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one

(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one

Cat. No.: B15292158
M. Wt: 348.5 g/mol
InChI Key: RGHGKGRVFXQGOV-RKCQDTMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one is a synthetic steroidal compound. It is characterized by its unique molecular structure, which includes hydroxyl groups at the 3 and 17 positions, a methyl group at the 16 position, and a pregnan-20-one backbone. This compound is often used as an intermediate in the synthesis of other steroidal compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one typically involves multi-step chemical reactions. One common method includes the selective oxidation of precursor steroids, followed by hydrogenation and functional group transformations. For instance, the preparation of related steroidal compounds often involves the use of selective oxidation reagents like Jones’ Reagent and hydrogenation processes using catalysts such as ruthenium .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

(3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones’ Reagent (chromic acid in acetone) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) in the presence of cerium(III) chloride (Luche reduction conditions) is used for reduction reactions.

    Substitution: Various alkylating agents and acid catalysts are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3b,5a,16b)-3,17-Dihydroxy-16-methylpregnan-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can interact with steroid hormone receptors, influencing gene expression and cellular functions. The hydroxyl groups at the 3 and 17 positions play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various steroidal derivatives highlights its versatility and importance in steroid chemistry .

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

1-[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C22H36O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h13,15-19,24-25H,5-12H2,1-4H3/t13-,15-,16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

RGHGKGRVFXQGOV-RKCQDTMWSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)O

Canonical SMILES

CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)O

Origin of Product

United States

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